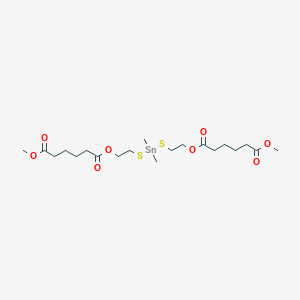

Hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester

CAS No.: 70969-67-4

Cat. No.: VC18457674

Molecular Formula: C20H36O8S2Sn

Molecular Weight: 587.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70969-67-4 |

|---|---|

| Molecular Formula | C20H36O8S2Sn |

| Molecular Weight | 587.3 g/mol |

| IUPAC Name | 6-O-[2-[2-(6-methoxy-6-oxohexanoyl)oxyethylsulfanyl-dimethylstannyl]sulfanylethyl] 1-O-methyl hexanedioate |

| Standard InChI | InChI=1S/2C9H16O4S.2CH3.Sn/c2*1-12-8(10)4-2-3-5-9(11)13-6-7-14;;;/h2*14H,2-7H2,1H3;2*1H3;/q;;;;+2/p-2 |

| Standard InChI Key | VFUJGHLMYDNMNC-UHFFFAOYSA-L |

| Canonical SMILES | COC(=O)CCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCC(=O)OC |

Introduction

Hexanedioic acid, (dimethylstannylene)bis(thio-2,1-ethanediyl) dimethyl ester is a complex organic compound that incorporates elements of both hexanedioic acid (adipic acid) and dimethylstannylene. This compound is characterized by its molecular formula and structure, which involves the linkage of adipic acid derivatives with dimethylstannylene through thio-2,1-ethanediyl bridges.

Key Features:

-

Molecular Formula: C20H36O8S2Sn

-

PubChem CID: 9576706

-

Molecular Weight: Not explicitly listed in the provided sources, but can be calculated based on the molecular formula.

Synthesis and Applications

The synthesis of such compounds typically involves the reaction of adipic acid derivatives with dimethylstannylene in the presence of appropriate catalysts. The applications of this compound are not well-documented in the provided sources, but similar compounds are often used in polymer synthesis, as stabilizers, or in specialized chemical applications.

Environmental and Health Considerations

Compounds containing tin, such as dimethylstannylene derivatives, can pose environmental and health risks. The toxicity of these compounds can vary, and their use should be carefully managed to minimize exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume